molecular formula C16H24N2O4S B4894536 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Cat. No. B4894536
M. Wt: 340.4 g/mol
InChI Key: POIRXLWXIBCPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as S 78454, is a compound that belongs to the class of sulfonylureas. It has been found to exhibit potent anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy.

Scientific Research Applications

S 78454 has been extensively studied for its potential use in the treatment of epilepsy. It has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, S 78454 has been shown to have a broad spectrum of activity against various types of seizures, including absence, tonic-clonic, and partial seizures.

Mechanism of Action

The exact mechanism of action of S 78454 is not fully understood. However, it is believed to act by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain. S 78454 is thought to bind to a specific site on the GABA receptor, thereby increasing the affinity of GABA for the receptor. This results in an increase in the inhibitory activity of GABA, leading to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
S 78454 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory activity. In addition, S 78454 has been shown to reduce the levels of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the likelihood of seizures.

Advantages and Limitations for Lab Experiments

S 78454 has a number of advantages for use in lab experiments. It exhibits potent anticonvulsant activity and has a broad spectrum of activity against various types of seizures. In addition, it has been shown to have a good safety profile in animal studies. However, there are also some limitations to the use of S 78454 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental models. In addition, it is not currently available for clinical use, which may limit its applicability in some research settings.

Future Directions

There are a number of future directions for research on S 78454. One area of research is the development of more potent and selective analogs of S 78454. This may lead to the development of new drugs for the treatment of epilepsy that are more effective and have fewer side effects. Another area of research is the investigation of the mechanism of action of S 78454. This may lead to a better understanding of the underlying biology of epilepsy and the development of new therapeutic targets. Finally, there is a need for further research on the safety and efficacy of S 78454 in animal models and clinical trials. This may help to determine the potential of S 78454 as a new treatment for epilepsy.

Synthesis Methods

The synthesis of S 78454 involves the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-piperidine with N-methyl-4-piperidinecarboxamide in the presence of a base. The product is then purified by column chromatography to obtain pure S 78454.

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11-9-14(22-4)15(10-12(11)2)23(20,21)18-7-5-13(6-8-18)16(19)17-3/h9-10,13H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRXLWXIBCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.